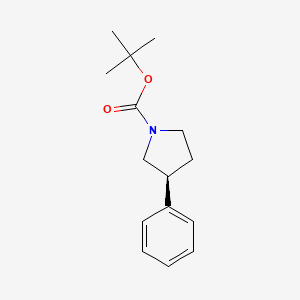![molecular formula C13H11NO6 B14007314 2-Hydroxy-2-(3-hydroxy-4-oxopyran-2-yl)-3-oxo-8-oxabicyclo[3.2.1]octane-6-carbonitrile CAS No. 63702-80-7](/img/structure/B14007314.png)
2-Hydroxy-2-(3-hydroxy-4-oxopyran-2-yl)-3-oxo-8-oxabicyclo[3.2.1]octane-6-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-hydroxy-2-(3-hydroxy-4-oxo-pyran-2-yl)-3-oxo-8-oxabicyclo[321]octane-6-carbonitrile is a complex organic compound with a unique bicyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-2-(3-hydroxy-4-oxo-pyran-2-yl)-3-oxo-8-oxabicyclo[3.2.1]octane-6-carbonitrile typically involves a multistep process. One common method involves the reaction of aromatic aldehydes with malononitrile and β-ketoesters under solvent-free conditions . This multicomponent reaction is catalyzed by Fe3O4@SiO2-acac-2ATP-Cu(II), which facilitates the formation of the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
2-hydroxy-2-(3-hydroxy-4-oxo-pyran-2-yl)-3-oxo-8-oxabicyclo[3.2.1]octane-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学研究应用
2-hydroxy-2-(3-hydroxy-4-oxo-pyran-2-yl)-3-oxo-8-oxabicyclo[3.2.1]octane-6-carbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: The compound’s unique structure makes it a candidate for drug discovery and development, particularly in designing inhibitors for specific enzymes.
作用机制
The mechanism of action of 2-hydroxy-2-(3-hydroxy-4-oxo-pyran-2-yl)-3-oxo-8-oxabicyclo[3.2.1]octane-6-carbonitrile involves its interaction with molecular targets, such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, inhibiting or modulating the activity of target molecules. This interaction can lead to various biological effects, such as enzyme inhibition or receptor activation .
相似化合物的比较
Similar Compounds
3-hydroxy-4-oxo-4H-pyran-2,6-dicarboxylic acid: This compound shares a similar pyran ring structure but differs in its functional groups and overall molecular architecture.
4-hydroxy-2-pyrones: These compounds have a similar pyrone ring and exhibit versatile bioactivity, making them attractive targets for synthesis and modification.
Uniqueness
The uniqueness of 2-hydroxy-2-(3-hydroxy-4-oxo-pyran-2-yl)-3-oxo-8-oxabicyclo[3.2.1]octane-6-carbonitrile lies in its bicyclic structure, which imparts specific chemical and biological properties. This structure allows for unique interactions with molecular targets, making it a valuable compound for various scientific research applications.
属性
CAS 编号 |
63702-80-7 |
|---|---|
分子式 |
C13H11NO6 |
分子量 |
277.23 g/mol |
IUPAC 名称 |
2-hydroxy-2-(3-hydroxy-4-oxopyran-2-yl)-3-oxo-8-oxabicyclo[3.2.1]octane-6-carbonitrile |
InChI |
InChI=1S/C13H11NO6/c14-5-6-3-10-13(18,9(16)4-8(6)20-10)12-11(17)7(15)1-2-19-12/h1-2,6,8,10,17-18H,3-4H2 |
InChI 键 |
CLGSIQRXIBJIKG-UHFFFAOYSA-N |
规范 SMILES |
C1C(C2CC(=O)C(C1O2)(C3=C(C(=O)C=CO3)O)O)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3-Azabicyclo[3.2.2]nonan-3-yldisulfanyl)-1,3-benzothiazole](/img/structure/B14007234.png)
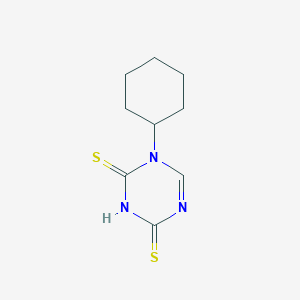
![Triphenylsulfonium 2-((6-((adamantane-1-carbonyl)oxy)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carbonyl)oxy)-1,1-difluoroethane-1-sulfonate](/img/structure/B14007246.png)
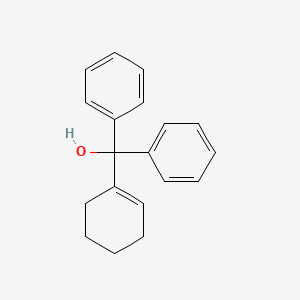
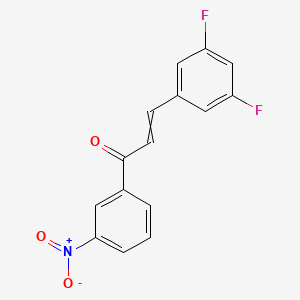
![Ethyl 4-methyl-3-oxopyrido[2,3-b]pyrazine-2-carboxylate](/img/structure/B14007258.png)

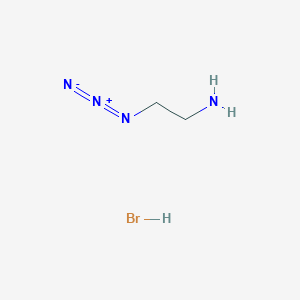
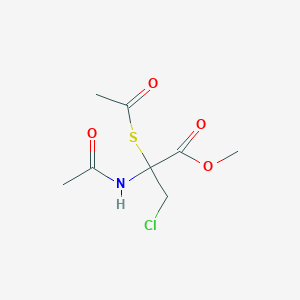
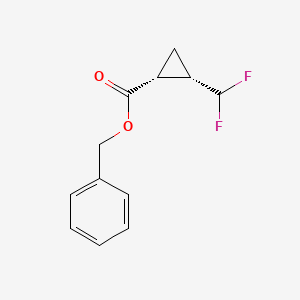
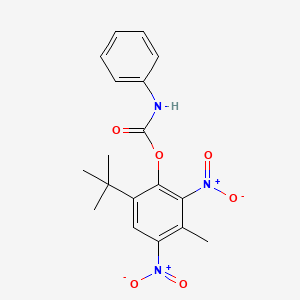
![2-Methyl-4-nitro-1-[4-(trifluoromethyl)sulphanylphenoxy]benzene](/img/structure/B14007307.png)
![Ethyl 4-[(4-bromo-3-oxobutyl)amino]benzoate](/img/structure/B14007319.png)
